2-Amino-4,6-dimethoxy-1,3,5-triazine
Overview
Description
2-Amino-4,6-dimethoxy-1,3,5-triazine is an important chemical intermediate with a variety of applications, including its use in the synthesis of herbicides such as cinosulfuron . It is a derivative of the triazine class, which is characterized by a ring containing three nitrogen atoms and three carbon atoms. The presence of amino and methoxy groups on the triazine ring influences its reactivity and physical properties, making it a versatile compound in organic synthesis.
Synthesis Analysis
The synthesis of 2-Amino-4,6-dimethoxy-1,3,5-triazine has been achieved through different methods. One approach involves the use of cyanuric chloride, ammoniacal liquor, and sodium hydroxide, resulting in an average yield of 86% and a purity of 97% . Another method described the synthesis of related triazine derivatives using a one-pot method in methanol, which yielded products with high purity as confirmed by spectral data and elemental analyses . Additionally, a practical method for synthesizing 4,6-dimethoxy-1,3,5-triazin-2(1H)-one, a closely related compound, was developed using dimethylamine-functionalized silica gel in ethanol .
Molecular Structure Analysis
The molecular structure of 2-Amino-4,6-dimethoxy-1,3,5-triazine derivatives has been studied using various spectroscopic techniques, including X-ray crystallography, IR, NMR, and UV-Vis spectroscopy . The B3LYP/6-311G(d,p) calculated molecular structures correlate well with the geometrical parameters obtained from X-ray analyses . The molecular orbital energy levels and the stabilization energies due to electron delocalization have been analyzed using NBO analyses .
Chemical Reactions Analysis
2-Amino-4,6-dimethoxy-1,3,5-triazine participates in various chemical reactions due to its reactive amino and methoxy groups. For instance, it can undergo cyclocondensation reactions to form novel compounds with potential antiproliferative activity against human cancer cell lines . It also reacts with secondary amines to afford 2,4-diamino-s-triazines, which can lead to the formation of polyheterocyclic systems with potential bioactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4,6-dimethoxy-1,3,5-triazine derivatives have been characterized through spectroscopic properties. The IR vibrational frequencies show good correlations with experimental data, and the electronic spectra exhibit red shifts compared to calculations due to solvent effects . The NMR chemical shifts have been calculated using the GIAO method, providing insights into the electronic environment of the molecule . The compound's solubility, melting point, and stability can be inferred from its structure and substituents, although specific values are not provided in the abstracts.
Scientific Research Applications
Synthesis of Derivatives
- 2-Amino-4,6-dimethoxy-1,3,5-triazine is used in the synthesis of various chemical derivatives. For instance, it is involved in the direct synthesis of 2-oxazolines from carboxylic acids under mild conditions, leading to the formation of 2-oxazolines in excellent yield at room temperature (Bandgar & Pandit, 2003). Additionally, it plays a role in the synthesis of the paddy rice herbicide cinosulfuron (Hu Jian-zhou, 2009).
Photochemical Reactions
- This compound is also significant in photochemical reactions. For example, it produces 2-cyclohexylamino-4,6-dimethoxy-1,3,5-triazine upon irradiation in cyclohexane and reacts with ketones to form derivatives of 5,7-dimethoxy-3H-[1,2,4]oxadiazolo[4.3-a]-s-triazine (Kayama et al., 1975).
Novel Coupled Polyheterocyclic Systems
- The reaction of 2,5-dimethoxytetrahydrofuran with 4,6-disubstituted 2-amino-1,3,5-triazines has been explored to obtain novel coupled polyheterocyclic systems with potential bioactivity (Chesnyuk et al., 2008).
Antioxidant Activity in Elastomers
- Derivatives of 2-amino-4,6-dimethoxy-1,3,5-triazine, specifically 2-amino-4,6-dimercapto-1,3,5-triazine, have shown high antioxidant activity in natural rubber, influencing the retention of viscosity and the destruction index in elastomers (Giurginca et al., 1992).
Organometallic Reactions
- It is used in organometallic reactions, where 2-chloro-4,6-dimethoxy-1,3,5-triazine reacts with various organometallic reagents to form new C–C bonds on the heteroaromatic ring, leading to 2-alkyl-4,6-dimethoxy-1,3,5-triazines (Samaritani et al., 2005).
Monoamine Oxidase Inhibitory Activity
- In the field of biochemistry, it has been used in the synthesis and preliminary biological evaluation of 1,3,5-triazine amino acid derivatives to study their monoamine oxidase inhibitors, with some compounds showing notable inhibition activity (Khattab et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4,6-dimethoxy-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHFZZUPCXCRIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274836 | |
Record name | 2-amino-4,6-dimethoxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,6-dimethoxy-1,3,5-triazine | |
CAS RN |
16370-63-1 | |
Record name | 16370-63-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-4,6-dimethoxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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